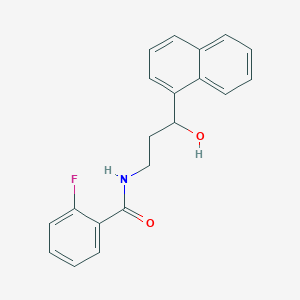

Ethyl 4-(quinoxaline-6-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It’s mainly of academic interest, but quinoxaline derivatives are used as dyes, pharmaceuticals, and antibiotics .

Synthesis Analysis

Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene .Molecular Structure Analysis

Quinoxaline is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline . It’s a colorless oil that melts just above room temperature .Chemical Reactions Analysis

Quinoxaline has been the subject of extensive research due to its wide range of physicochemical and biological activities . Numerous publications have utilized quinoxaline scaffolds for the design and development of various bioactive molecules .Physical And Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature . More specific physical and chemical properties would depend on the particular quinoxaline derivative .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

Quinoxalines, including our compound of interest, have garnered significant attention in medicinal chemistry. Researchers have discovered that quinoxaline derivatives exhibit promising biological activities. Specifically, “Ethyl 4-(quinoxaline-6-carboxamido)benzoate” could serve as a valuable scaffold for designing novel drugs. Its structural features make it an attractive candidate for targeting various diseases, such as cancer, infectious diseases, and neurological disorders .

Anticancer Potential

The quinoxaline moiety possesses inherent antitumor properties. Researchers have explored derivatives like our compound in the quest for effective anticancer agents. By modifying the functional groups attached to the quinoxaline core, scientists can fine-tune its activity against specific cancer cell lines. “Ethyl 4-(quinoxaline-6-carboxamido)benzoate” may play a role in inhibiting tumor growth, angiogenesis, or metastasis .

Photophysical Applications

Quinoxalines exhibit intriguing photophysical properties. Researchers have utilized them in the development of fluorescent materials, electroluminescent devices, and organic sensitizers for solar cells. Our compound could contribute to enhancing the efficiency of solar energy conversion or serve as a component in light-emitting diodes (LEDs) .

Polymeric Optoelectronic Materials

The quinoxaline scaffold has found applications in polymeric optoelectronic materials. These materials are crucial for devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. “Ethyl 4-(quinoxaline-6-carboxamido)benzoate” could be incorporated into these polymers to enhance their performance and stability .

Dye Synthesis

Quinoxaline derivatives are also valuable in dye chemistry. Researchers have developed dyes based on quinoxaline scaffolds for applications in textiles, inkjet printing, and colorimetric sensors. Our compound might serve as a precursor for synthesizing novel dyes with specific optical properties .

Biological Assays and Target Identification

Given its unique structure, “Ethyl 4-(quinoxaline-6-carboxamido)benzoate” could be employed in biological assays. Researchers can use it to probe protein-ligand interactions, identify potential drug targets, or study cellular processes. Its versatility makes it a valuable tool in biochemical research .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-(quinoxaline-6-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-2-24-18(23)12-3-6-14(7-4-12)21-17(22)13-5-8-15-16(11-13)20-10-9-19-15/h3-11H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDVUQUMUXXTIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(quinoxaline-6-carboxamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)

![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2495738.png)

![2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2495742.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid](/img/structure/B2495743.png)